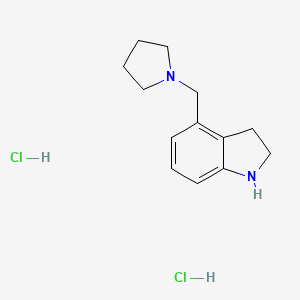

4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride

Descripción general

Descripción

4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride is a chemical compound with the empirical formula C11H18Cl2N2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride, often involves the use of heterocyclic scaffolds . The synthetic strategies used can be broadly categorized into two types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis

The molecular structure of 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride can be represented by the SMILES stringNC(C=C1)=CC=C1CN2CCCC2.[H]Cl.[H]Cl . The InChI key for this compound is PZJBIHWTIFYQJY-UHFFFAOYSA-N . Chemical Reactions Analysis

The pyrrolidine ring in 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride is a versatile scaffold that can undergo various chemical reactions . The pyrrolidine moiety is widely represented in natural products, especially in alkaloids isolated from plants or microorganisms . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride include its molecular weight of 249.18 and its solid form . The compound’s InChI code is1S/C11H16N2.2ClH/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13;;/h3-6H,1-2,7-9,12H2;2*1H .

Aplicaciones Científicas De Investigación

Synthesis and Applications in Material Science

1. Synthesis of Antiallergic Compounds Compounds structurally related to 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride have been synthesized and evaluated for their antiallergic properties. A specific compound in this series showed significant potency as an antiallergic agent, being notably more effective than known drugs in histamine release assays, indicating its potential for developing new antiallergic medications (Menciu et al., 1999).

2. Cascade Phosphinoylation/Cyclization/Isomerization Process A study presented a silver-mediated oxidative process for the construction of a variety of 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles, showcasing a straightforward approach to forming C-P bonds and enabling cyclization and isomerization in a single step. This process underscores the synthetic versatility of pyrrolo[1,2-a]indole structures, relevant to the study of 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride (Chen et al., 2016).

3. Electrochemical Polymerization Dihydrobenzodipyrroles, which share a structural motif with 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride, have been polymerized electrochemically. The resultant polymers exhibit reversible oxidation and high conductivities, suggesting their potential in the development of advanced materials or electronic devices (Zotti et al., 1989).

Antitumor Activity

4. Antitumor Agents Another class of compounds, related in structural motif to 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride, has demonstrated promising results in antitumor activity assays, both in vitro and in vivo. This highlights the potential of such compounds in the development of new antineoplastic therapies (Nguyen et al., 1990).

Material Science and Catalysis

5. Conducting Polymers from Low Oxidation Potential Monomers Pyrroles, closely related to the indole structure, have been used in the synthesis of conducting polymers with low oxidation potentials, indicating their potential application in electronic and photonic devices. This study presents a foundation for the exploration of 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride in the field of conducting polymers (Sotzing et al., 1996).

6. Catalytic Properties in Organic Synthesis Derivatives of indoles, similar to 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride, have been used in palladium-catalyzed reactions, demonstrating their utility as versatile catalysts in organic synthesis and potentially opening pathways for the use of similar compounds in catalysis (Singh et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c1-2-9-15(8-1)10-11-4-3-5-13-12(11)6-7-14-13;;/h3-5,14H,1-2,6-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXAQKGSDGODHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C3CCNC3=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)

![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride](/img/structure/B1524768.png)

![7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine](/img/structure/B1524777.png)